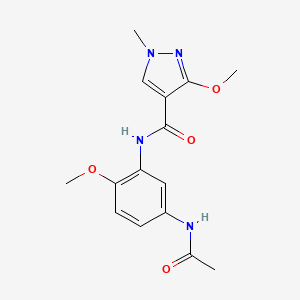
N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(C1=C(C(=C(C=C1)OC)C(=O)N(C)C)C(=O)OC)C |
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds targeting mitotic kinesins have shown promise in causing multipolar spindle formation in cancer cells, leading to cell death through aberrant division processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
- Interaction with DNA/RNA : Potential interactions with nucleic acids may lead to disruptions in replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Value |
|---|---|---|
| Anticancer | Various cancer cell lines | Low micromolar range |
| Antimicrobial | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Observed Activity |
|---|---|---|
| Variant A | Methyl substitution | Increased potency |
| Variant B | Hydroxyl group addition | Reduced activity |
| Variant C | Acetamido group alteration | Enhanced selectivity |
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9(20)16-10-5-6-13(22-3)12(7-10)17-14(21)11-8-19(2)18-15(11)23-4/h5-8H,1-4H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGUUCGROAFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














